molecular formula C21H15N3O4 B4028838 3-(1,3-Dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid

3-(1,3-Dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid

Cat. No.: B4028838
M. Wt: 373.4 g/mol
InChI Key: YDACJDFRTAFRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid is a complex organic compound that features a combination of isoindole, pyridine, and benzoic acid moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Attachment of the Pyridine Group: This step may involve the use of a coupling reagent to attach the pyridine moiety to the isoindole structure.

    Formation of the Benzoic Acid Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or benzoic acid moieties.

    Reduction: Reduction reactions could potentially modify the isoindole or pyridine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The isoindole and pyridine moieties could play a role in binding to the target, while the benzoic acid group might influence the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid Derivatives: Compounds with similar isoindole structures.

    Pyridine Derivatives: Compounds with pyridine rings.

    Benzoic Acid Derivatives: Compounds with benzoic acid groups.

Uniqueness

The uniqueness of 3-(1,3-Dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-19-15-5-1-2-6-16(15)20(26)24(19)18-10-14(21(27)28)7-8-17(18)23-12-13-4-3-9-22-11-13/h1-11,23H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDACJDFRTAFRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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